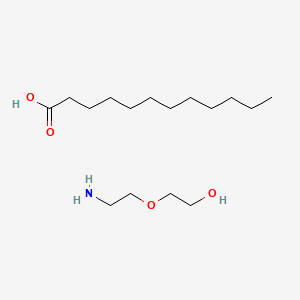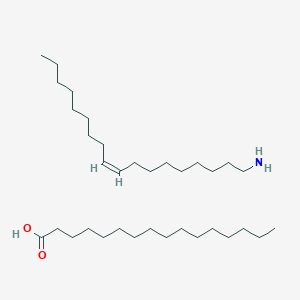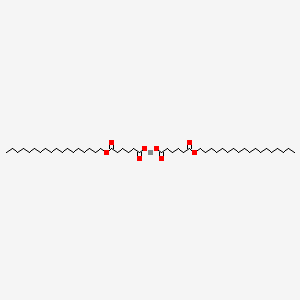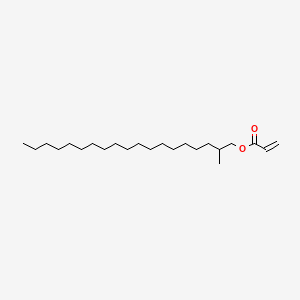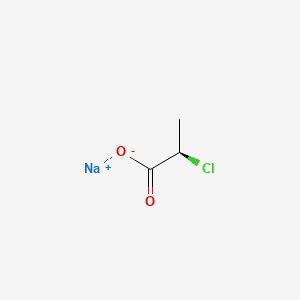
Magnesium uranium(4+) hexaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium uranium(4+) hexaacetate is a chemical compound with the molecular formula C12H18MgO12U. It is also known as magnesium uranyl acetate. This compound is notable for its unique combination of magnesium and uranium, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium uranium(4+) hexaacetate can be synthesized through the reaction of uranyl acetate with magnesium acetate in an aqueous solution. The reaction typically involves dissolving uranyl acetate and magnesium acetate in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium uranium(4+) hexaacetate undergoes various chemical reactions, including:
Oxidation: The uranium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the uranium’s oxidation state.
Substitution: The acetate groups can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like chloride or nitrate can replace acetate groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state uranium compounds, while reduction can yield lower oxidation state uranium species.
Wissenschaftliche Forschungsanwendungen
Magnesium uranium(4+) hexaacetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving uranium chemistry.
Biology: The compound is employed in staining techniques for electron microscopy, providing contrast in biological samples.
Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of magnesium uranium(4+) hexaacetate involves its interaction with molecular targets and pathways. The uranium component can interact with biological molecules, potentially affecting cellular processes. The magnesium component plays a role in stabilizing the compound and facilitating its interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium uranyl acetate
- Uranyl magnesium acetate
- Uranium (VI) magnesium acetate oxide hydrate
Uniqueness
Magnesium uranium(4+) hexaacetate is unique due to its specific combination of magnesium and uranium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
20596-93-4 |
|---|---|
Molekularformel |
C2H3MgO2U+5 |
Molekulargewicht |
321.38 g/mol |
IUPAC-Name |
magnesium;uranium(4+);acetate |
InChI |
InChI=1S/C2H4O2.Mg.U/c1-2(3)4;;/h1H3,(H,3,4);;/q;+2;+4/p-1 |
InChI-Schlüssel |
YWWHKQRRQGNLQI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].[Mg+2].[U+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


